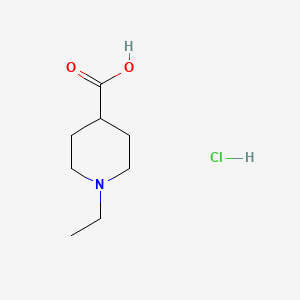

1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

Description

Introduction and Chemical Identity

Historical Context and Discovery

The development of 1-ethylpiperidine-4-carboxylic acid hydrochloride emerges from the broader historical evolution of piperidine chemistry, which has its roots in the mid-19th century discoveries of fundamental heterocyclic compounds. Piperidine itself was first reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, who provided the compound's nomenclature. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundation for subsequent derivatization studies. The name piperidine derives from the genus name Piper, reflecting its initial isolation from pepper-related natural products.

The subsequent development of substituted piperidine derivatives, including carboxylic acid functionalized variants, emerged through systematic exploration of heterocyclic chemistry during the late 19th and early 20th centuries. The specific compound this compound represents a more recent synthetic achievement, developed as part of targeted efforts to create versatile building blocks for pharmaceutical and materials science applications. Modern synthetic approaches to this compound utilize established methodologies for piperidine functionalization, including alkylation reactions at the nitrogen center and carboxylation at the 4-position. The hydrochloride salt formation provides enhanced handling characteristics and improved crystalline properties compared to the free acid form.

Contemporary research has demonstrated the compound's utility in various synthetic transformations, particularly in the preparation of more complex heterocyclic systems. The compound serves as an intermediate in the synthesis of Poly ADP-ribose polymerase-1 inhibitors, which play crucial roles in DNA repair mechanisms. This application underscores the compound's significance in modern medicinal chemistry research and its potential for contributing to therapeutic agent development.

Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both nitrogen atoms and carboxylic acid functionalities. The primary systematic name, this compound, precisely describes the molecular structure through systematic component identification. The numerical designation "1-ethyl" indicates the presence of an ethyl substituent attached to the nitrogen atom at position 1 of the piperidine ring system. The "4-carboxylic acid" designation specifies the location of the carboxylic acid functional group at the 4-position of the six-membered saturated heterocycle.

Alternative nomenclature systems provide additional descriptive approaches to the compound's identification. The compound may be referenced as 1-ethyl-4-piperidinecarboxylic acid hydrochloride, reflecting an alternative systematic naming convention that emphasizes the piperidine ring as the primary structural unit. Additional synonymous designations include 4-piperidinecarboxylic acid, 1-ethyl-, hydrochloride, which follows Chemical Abstracts Service indexing conventions. The designation "1-ethylisonipecotic acid hydrochloride" represents another accepted nomenclature variant, where "isonipecotic acid" refers to the parent piperidine-4-carboxylic acid structure.

The molecular formula for the hydrochloride salt, C₈H₁₆ClNO₂, provides precise atomic composition information, indicating eight carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The corresponding molecular weight of 193.67 grams per mole reflects the combined mass of the organic cation and chloride anion. The free acid form of the compound exhibits the molecular formula C₈H₁₅NO₂ with a molecular weight of 157.21 grams per mole. Structural representation through Simplified Molecular Input Line Entry System notation provides the canonical format: CCN1CCC(C(=O)O)CC1 for the free acid form.

Structural Position in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader classification of saturated nitrogen-containing heterocycles, specifically as a member of the piperidine family of compounds. Piperidine represents a fundamental six-membered saturated heterocycle containing five methylene bridges and one amine bridge, creating a structural framework that serves as the foundation for numerous biologically active compounds and pharmaceutical agents. The compound's structural characteristics position it as a substituted derivative of the parent piperidine system, with specific functionalization at both the nitrogen atom and at the 4-carbon position of the ring.

The molecular structure features a piperidine ring adopting a chair conformation, which represents the most thermodynamically stable arrangement for the six-membered saturated ring system. The ethyl substituent at the nitrogen atom introduces steric and electronic effects that influence the compound's reactivity patterns and physical properties. The carboxylic acid functionality at the 4-position creates additional hydrogen bonding capabilities and provides sites for further chemical transformation through standard carboxylic acid chemistry. This dual functionalization pattern creates opportunities for diverse synthetic applications and enables the compound to serve as a versatile intermediate in complex molecule synthesis.

The compound's position within heterocyclic chemistry extends to its relationship with other functionalized piperidine derivatives, including amino-substituted variants such as 4-aminopiperidine-4-carboxylic acid systems that have been explored for peptide synthesis applications. The structural similarities enable comparative studies of reactivity patterns and synthetic utility across related compound classes. The presence of both nitrogen and carboxylic acid functionalities creates amphiphilic characteristics that influence solubility properties and intermolecular interactions. These structural features contribute to the compound's utility in various chemical transformations and its role as a building block in synthetic chemistry.

Registration Information and Identification Codes

Chemical Abstracts Service Registry (193537-75-6)

The Chemical Abstracts Service registry number 193537-75-6 serves as the primary unique identifier for this compound within the global chemical information infrastructure. This numerical designation provides unambiguous identification within the Chemical Abstracts Service database system, which represents the most comprehensive repository of chemical substance information worldwide. The registry number enables precise compound identification across diverse chemical databases, literature sources, and commercial chemical suppliers, eliminating potential confusion arising from alternative nomenclature systems or structural variations.

The Chemical Abstracts Service registration process involves comprehensive structural verification and systematic nomenclature assignment, ensuring accurate compound identification and proper database integration. The specific registry number 193537-75-6 corresponds exclusively to the hydrochloride salt form of 1-ethylpiperidine-4-carboxylic acid, distinguishing it from the free acid form and other potential salt variants. This precision in chemical identification proves essential for regulatory compliance, commercial transactions, and scientific literature referencing. The registry system facilitates global communication within the chemical research community and supports accurate information exchange across international boundaries.

Properties

IUPAC Name |

1-ethylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-9-5-3-7(4-6-9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGTVBMLMATARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

This approach involves the initial synthesis of a substituted piperidine ring, followed by functionalization to introduce the carboxylic acid group, and finally, salt formation with hydrochloric acid.

Stepwise Procedure

Synthesis via Cyclization of Ethyl-Substituted Precursors

Method Overview

This route involves the cyclization of ethyl-substituted amino acids or their derivatives, followed by functional group transformations to yield the target compound.

Example Procedure

Specific Synthesis Route from 4-Chloropyridine Hydrochloride

Method Based on Patent Literature

A notable synthesis involves the nucleophilic substitution of 4-chloropyridine hydrochloride with piperidine derivatives, followed by oxidation and recrystallization.

Involvement of Organic Synthesis Techniques

Additional Methods

- Esterification of the acid to form methyl or ethyl esters, followed by hydrolysis to the free acid.

- Amide formation as an intermediate, then oxidation to the acid.

- Use of coupling agents such as carbodiimides for direct conversion of amino acids to the desired acid.

Data Summary and Comparative Table

Research Findings & Notes

- Reaction conditions such as temperature, solvent choice, and reaction time critically influence yield and purity.

- Purification often involves recrystallization from water, dimethylformamide, or chloroform.

- Salt formation with hydrochloric acid is straightforward after obtaining the free acid, ensuring high purity of the hydrochloride salt.

- Commercial synthesis methods emphasize safety, scalability, and cost-effectiveness, often utilizing readily available reagents like 4-chloropyridine hydrochloride.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form piperidine-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the ethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like halides and amines are used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Piperidine-4-carboxylic acid derivatives.

Reduction Products: Piperidine derivatives.

Substitution Products: Various substituted piperidines.

Scientific Research Applications

Pharmaceutical Development

EPC HCl plays a crucial role in the pharmaceutical industry, particularly as an intermediate in the synthesis of various drugs. Its applications include:

- Analgesics and Anti-inflammatory Drugs : EPC HCl is utilized in developing compounds that target pain relief and inflammation, enhancing their efficacy through structural modifications.

- PARP-1 Inhibitors : This compound is involved in synthesizing PARP-1 inhibitors, which are essential in cancer treatment due to their role in DNA repair mechanisms .

Neuroscience Research

In neuroscience, EPC HCl is employed to study neurotransmitter systems. Its relevance includes:

- Neurotransmitter Interaction : The compound aids researchers in understanding the mechanisms behind neurological disorders by interacting with various receptors and enzymes within the nervous system .

- Potential Treatments : Studies utilizing EPC HCl contribute to identifying new therapeutic approaches for conditions such as anxiety and depression by modulating neuronal activity .

Chemical Synthesis

EPC HCl serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Key aspects include:

- Intermediate for Organic Compounds : It is used as a precursor in synthesizing agrochemicals and fine chemicals, showcasing its versatility in chemical manufacturing .

- Synthetic Routes : Various methods exist for synthesizing EPC HCl, allowing for tailored production based on desired purity and yield .

Analytical Chemistry

In analytical chemistry, EPC HCl is employed as a standard compound in chromatographic techniques. Its applications include:

- Quality Control : The compound aids in accurately quantifying related substances in pharmaceutical formulations, ensuring compliance with safety standards .

- Biochemical Assays : It is used as a reagent in proteomics and other biochemical analyses, contributing to advancements in biochemical research .

Industrial Applications

Beyond research, EPC HCl finds applications in industrial settings:

- Production of Specialty Chemicals : The compound is involved in producing advanced materials and specialty chemicals, highlighting its importance in various manufacturing processes .

- Environmental Impact Studies : Its solubility properties are studied to understand its behavior in environmental contexts, which is crucial for assessing potential ecological impacts .

Case Studies and Research Findings

Several studies have documented the applications of EPC HCl across different fields:

These findings underscore the compound's significance across multiple disciplines, demonstrating its utility from drug development to industrial manufacturing.

Mechanism of Action

The mechanism by which 1-ethylpiperidine-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in the case of PARP-1 inhibitors, the compound interferes with the DNA repair process by inhibiting the PARP-1 enzyme, leading to the accumulation of DNA damage in cancer cells.

Molecular Targets and Pathways Involved:

PARP-1 Enzyme: Inhibition of PARP-1 leads to the disruption of DNA repair pathways.

Other Enzymes: The compound may interact with other enzymes involved in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of piperidine derivatives significantly impacts their physicochemical properties and applications. Below is a detailed comparison of 1-ethylpiperidine-4-carboxylic acid hydrochloride with analogous compounds:

Structural Analogs

Functional Group Analogs

Key Findings

- Lipophilicity : Bulky substituents (e.g., cyclopropylmethyl ) increase lipophilicity, enhancing blood-brain barrier permeability compared to smaller alkyl groups (methyl or ethyl) .

- Solubility : Carboxylic acid derivatives (e.g., piperidine-4-carboxylic acid HCl ) exhibit higher aqueous solubility than ester or aldehyde analogs .

- Pharmacological Activity : Aromatic substituents (e.g., phenyl in meperidine or pyridinyl ) correlate with receptor-binding activity, while carboxylic acids are often used as metabolic intermediates.

Research Implications

Drug Design : The ethyl group in 1-ethylpiperidine-4-carboxylic acid HCl balances lipophilicity and solubility, making it a versatile intermediate for central nervous system (CNS) drugs .

Stability : Hydrochloride salts improve thermal stability and shelf life compared to free bases .

Synthetic Utility : Functional group variations (e.g., esters, aldehydes) allow modular synthesis of targeted compounds .

Biological Activity

1-Ethylpiperidine-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a piperidine ring, which is known for its versatility in drug design and interaction with various biological targets. The following sections will explore its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C₈H₁₅ClN₁O₂

- Molecular Weight : 174.67 g/mol

- Structural Features : Contains a piperidine ring with an ethyl group and a carboxylic acid moiety.

This structure allows for diverse interactions with biological molecules, making it a candidate for further pharmacological studies.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways involved in disease processes.

- Receptor Modulation : It can act as a ligand for certain receptors, influencing signal transduction pathways that regulate cellular responses.

These interactions suggest that the compound may have applications in treating conditions such as infections or cancer by modulating specific biological pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives, including this compound. A study focusing on similar piperidine compounds demonstrated their effectiveness against various viruses, including influenza and coronaviruses. For instance, compounds structurally related to 1-Ethylpiperidine-4-carboxylic acid exhibited low micromolar activity against influenza A/H1N1 virus, indicating a promising avenue for further exploration in antiviral drug development .

Anticancer Properties

Research has also explored the anticancer properties of piperidine derivatives. A study indicated that certain piperidine compounds could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways. This suggests that 1-Ethylpiperidine-4-carboxylic acid may possess similar properties, warranting further investigation into its potential as an anticancer agent .

Table 1: Summary of Biological Activities of Piperidine Derivatives

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Predicts reaction intermediates and transition states for piperidine ring functionalization .

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ values) with hydrolysis rates of ester derivatives .

Validated software (e.g., Gaussian, Schrödinger Suite) and PubChem-derived physicochemical data (logP = 0.283) inform these models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.